molecular formula C10H6BrNO3 B3289825 3-Bromo-4-hydroxyquinoline-2-carboxylic acid CAS No. 861357-59-7

3-Bromo-4-hydroxyquinoline-2-carboxylic acid

Cat. No.: B3289825
CAS No.: 861357-59-7
M. Wt: 268.06 g/mol
InChI Key: PRWKZTIMOYEULV-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 36255-25-1) is a brominated quinoline derivative with a molecular formula of C₁₀H₆BrNO₃ and a molecular weight of 256.07 g/mol . Its structure features a carboxylic acid group at position 2, a hydroxyl group at position 4, and a bromine substituent at position 3 on the quinoline scaffold (Figure 1). This compound is primarily used as a building block in organic synthesis, particularly in medicinal chemistry for developing pharmacologically active molecules .

Properties

IUPAC Name

3-bromo-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-8(10(14)15)12-6-4-2-1-3-5(6)9(7)13/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWKZTIMOYEULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 3-Bromo-4-hydroxyquinoline-2-carboxylic acid

This compound is a quinoline derivative with a bromine atom at the 3rd position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring . This compound is a versatile small molecule with applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in synthesizing complex organic molecules.

Biology

The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development. Derivatives of 8-hydroxyquinoline, including this compound, show antimicrobial properties, with some analogs outperforming standard treatments against resistant strains in studies evaluating antibacterial activity against hospital-acquired infections.

Medicine

Due to its biological activities, this compound has potential therapeutic applications. It has been identified as a selective inhibitor of fructose 1,6-bisphosphate aldolase (FBA), an enzyme critical for cancer cell metabolism. In vitro studies demonstrated that this compound exhibited low cytotoxicity against normal cells while effectively inhibiting cancer cell lines, indicating its potential as a therapeutic agent.

Industry

This compound is used in developing dyes, pigments, and other industrial chemicals.

Antimicrobial Activity

8-Hydroxyquinoline derivatives, including this compound, exhibit antimicrobial properties, demonstrating activity against Gram-positive and Gram-negative bacteria. One study reported inhibition zones comparable to standard antibiotics against Staphylococcus aureus and Klebsiella pneumoniae.

PathogenInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2527
Klebsiella pneumoniae2426
Pseudomonas aeruginosa2224

Anticancer Activity

The anticancer potential of this compound has been explored, with the compound identified as a selective inhibitor of fructose 1,6-bisphosphate aldolase (FBA), an enzyme critical for cancer cell metabolism. In vitro studies demonstrated that this compound exhibited low cytotoxicity against normal cells while effectively inhibiting cancer cell lines, indicating its potential as a therapeutic agent. In a comparative study involving multiple cancer cell lines, the compound was shown to selectively inhibit growth in multidrug-resistant cells while sparing normal cells, suggesting a potential application in targeted cancer therapy.

Antiviral Activity

Investigations into the antiviral properties of this compound have shown promising results against various viruses. The compound's activity is influenced by its lipophilicity and the electron-withdrawing properties of substituents on its structure. Derivatives with increased lipophilicity demonstrated enhanced antiviral activity with minimal cytotoxicity.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxyquinoline-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Below is a systematic comparison of 3-bromo-4-hydroxyquinoline-2-carboxylic acid with key analogs:

Structural Analogues by Substituent Position

Table 1: Positional Isomers and Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 36255-25-1 C₁₀H₆BrNO₃ 256.07 Br (C3), -OH (C4), -COOH (C2)
8-Bromo-4-hydroxyquinoline-2-carboxylic acid 9835115 (CID) C₁₀H₆BrNO₃ 256.07 Br (C8), -OH (C4), -COOH (C2)
4-Bromoquinoline-6-carboxylic acid 219763-87-8 C₁₀H₆BrNO₂ 252.07 Br (C4), -COOH (C6)
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 351443-08-8 C₁₆H₁₀BrNO₃ 344.16 Br (C6), -COOH (C4), 4-hydroxyphenyl (C2)

Key Differences :

  • Positional Isomerism: The bromine and carboxylic acid groups' positions significantly alter electronic properties. For example, 8-bromo-4-hydroxyquinoline-2-carboxylic acid (CID 9835115) has bromine at C8 instead of C3, reducing steric hindrance near the hydroxyl group .

Derivatives with Modified Functional Groups

Table 2: Functional Group Variations
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Modifications
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ 296.12 Ester (-COOEt) at C3, Br at C8
2-(4-Bromophenyl)quinoline-4-carboxylic acid 103914-52-9 C₁₆H₁₀BrNO₂ 328.16 4-Bromophenyl at C2, -COOH at C4
6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid 342017-95-2 C₁₆H₉Br₂NO₂ 407.06 Br at C6, 4-bromophenyl at C2, -COOH at C4

Key Differences :

  • Ester vs. Carboxylic Acid: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (35975-57-6) has an ester group, enhancing lipophilicity compared to carboxylic acid derivatives, which improves membrane permeability in biological systems .

Substituent-Driven Physicochemical Properties

  • Solubility: The carboxylic acid group in this compound enhances water solubility compared to ester derivatives (e.g., 35975-57-6) .
  • Acidity: The hydroxyl group at C4 and carboxylic acid at C2 make the target compound more acidic than analogs lacking these groups, such as 4-bromoquinoline-6-carboxylic acid (219763-87-8) .
  • Reactivity : Bromine at C3 in the target compound may undergo nucleophilic substitution more readily than bromine at C8 (e.g., CID 9835115) due to steric and electronic effects .

Biological Activity

3-Bromo-4-hydroxyquinoline-2-carboxylic acid (3-BQCA) is a notable member of the quinoline family, recognized for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

3-BQCA is characterized by its unique structural features, including a bromine atom and a hydroxyl group attached to a quinoline backbone. This combination enhances its reactivity and potential biological activity compared to other quinoline derivatives. The compound has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The biological activity of 3-BQCA is attributed to its interaction with multiple biological targets:

  • Antimicrobial Activity : Research indicates that 3-BQCA exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial DNA synthesis or disruption of cell membrane integrity.
  • Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, suggesting that 3-BQCA could also play a role in reducing inflammation.
  • Anticancer Properties : The compound has been evaluated for its anticancer activity, with some studies indicating that it can induce apoptosis in cancer cells through specific biochemical pathways .

Biological Activities

The following table summarizes the key biological activities and their corresponding findings related to this compound:

Activity Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values range from 15.625 to 125 μM .
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines in cell models.
AnticancerInduces apoptosis in various cancer cell lines; IC50 values indicate significant cytotoxicity .
CardioprotectiveShows protective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of 3-BQCA, it demonstrated substantial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ciprofloxacin. This positions 3-BQCA as a promising candidate for developing new antibacterial agents .
  • Anticancer Activity : A study assessing the cytotoxic effects of various quinoline derivatives found that 3-BQCA exhibited notable anticancer activity in HeLa cells, with an IC50 value indicating effective cell death at low concentrations. This suggests potential for further development in cancer therapeutics .
  • Cardioprotective Effects : Research involving H9c2 cardiomyocytes indicated that co-treatment with 3-BQCA significantly reduced doxorubicin-induced cell death, highlighting its potential use in cardioprotection during chemotherapy .

Comparison with Similar Compounds

To understand the unique properties of 3-BQCA, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
4-Hydroxyquinoline-2-carboxylic acidLacks bromineMore basic structure; different reactivity
6-Bromo-4-hydroxyquinoline-3-carboxylic acidBromine at the sixth positionDifferent positioning affects reactivity
Quinoline-4-carboxylic acidLacks both hydroxyl and bromine groupsLess reactive; limited biological activity

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-hydroxyquinoline-2-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves bromination of a precursor quinoline-carboxylic acid derivative. A plausible pathway includes:

Precursor Preparation : Start with 4-hydroxyquinoline-2-carboxylic acid.

Electrophilic Bromination : Use N-bromosuccinimide (NBS) or Br₂ in a polar solvent (e.g., DMF or acetic acid) at 50–80°C.

Purification : Crystallize the product using ethanol/water mixtures or chromatographic methods.
Optimization Tips :

  • Control temperature to avoid over-bromination.
  • Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 8.5–9.0 ppm for quinoline protons; ¹³C NMR: ~170 ppm for carboxylic acid).

HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ for C₁₀H₇BrNO₃: ~284 m/z).

FT-IR : Identify functional groups (O-H stretch at ~2500–3300 cm⁻¹; C=O at ~1680 cm⁻¹).

Elemental Analysis : Validate C, H, N, Br content (±0.3% theoretical).
Note : Compare data with structurally similar compounds like 3-hydroxyquinoline-2-carboxylic acid .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize dehalogenation or hydrolysis during synthesis?

Methodological Answer:

  • Avoid Protic Solvents : Use anhydrous DMF or dichloromethane to reduce hydrolysis of the bromo group.
  • Low-Temperature Bromination : Perform reactions at ≤60°C to prevent thermal degradation.
  • Inert Atmosphere : Conduct synthesis under nitrogen/argon to inhibit oxidative side reactions.
  • Post-Reaction Quenching : Rapidly cool the mixture and neutralize acidic byproducts .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Solubility Testing : Perform parallel experiments in DMSO, methanol, and aqueous buffers (pH 2–9) to determine pH-dependent solubility.
  • Accelerated Stability Studies : Store samples under stressed conditions (40°C/75% RH for 4 weeks) and analyze via HPLC for degradation products.
  • Cross-Validate Sources : Compare data with analogs (e.g., 3-hydroxyquinoline-2-carboxylic acid is soluble in DMSO but precipitates in water ).

Q. What strategies are effective for studying the compound’s reactivity in metal-catalyzed coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/water (3:1) at 80°C.
  • Monitoring : Track reaction progress via LC-MS to detect intermediates like debrominated byproducts.
  • Post-Functionalization : Couple the carboxylic acid with amines via EDC/HOBt activation to generate amide derivatives .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or bacterial enzymes (PDB IDs: e.g., 2KG for quinoline-binding proteins).
  • QSAR Analysis : Correlate substituent electronegativity (Br, OH) with antimicrobial activity using Hammett constants.
  • ADMET Prediction : Employ SwissADME to estimate bioavailability and toxicity risks .

Q. What are the challenges in detecting trace impurities, and which hyphenated techniques are recommended?

Methodological Answer:

  • LC-MS/MS : Detect debrominated impurities (e.g., 4-hydroxyquinoline-2-carboxylic acid) at <0.1% levels.
  • GC-MS Headspace Analysis : Identify volatile byproducts from incomplete bromination.
  • ICP-MS : Quantify residual heavy metals (e.g., Pd from catalysis) at ppm levels .

Q. How does the compound’s photostability impact its use in fluorescence-based assays?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorbance changes under UV light (254 nm) over 24 hours.
  • Quenching Experiments : Add stabilizers like ascorbic acid to reduce photodegradation.
  • Fluorescence Lifetime Imaging (FLIM) : Assess integrity in biological matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-hydroxyquinoline-2-carboxylic acid
Reactant of Route 2
3-Bromo-4-hydroxyquinoline-2-carboxylic acid

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